1-(Difluoromethyl)cyclobutan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
1505769-34-5 |
|---|---|
Molecular Formula |
C5H9F2N |
Molecular Weight |
121.13 g/mol |
IUPAC Name |
1-(difluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-4(7)5(8)2-1-3-5/h4H,1-3,8H2 |
InChI Key |
BABBZOQDMALYMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Difluoromethyl Cyclobutan 1 Amine and Analogues
Established Synthetic Pathways to 1-(Difluoromethyl)cyclobutan-1-amine
A robust and scalable synthetic route to this compound has been developed, commencing from readily available starting materials. This pathway is characterized by a strategic sequence of fluorination and amine installation.
Strategies from Ethyl 1-(Hydroxymethyl)cyclobutanecarboxylate and Related Precursors
A key precursor for the synthesis of this compound is ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. nih.govnih.govnih.gov This starting material undergoes a series of transformations to introduce the desired difluoromethyl and amine groups at the C1 position of the cyclobutane (B1203170) ring. nih.govnih.govnih.gov
The introduction of the difluoromethyl group is a critical step in the synthesis. One common strategy involves the conversion of a primary alcohol to a difluoromethyl group. This is typically achieved through a two-step process involving oxidation of the alcohol to the corresponding aldehyde, followed by deoxofluorination. nih.govnih.govnih.gov
Alternatively, direct fluorination of a hydroxymethyl group can be accomplished using reagents like diethylaminosulfur trifluoride (DAST), although this method can sometimes be limited by substrate scope and the formation of byproducts. A more common industrial approach involves the use of sulfur tetrafluoride (SF₄) or its derivatives, which are potent fluorinating agents capable of converting carbonyls and their precursors to difluoroalkanes. nih.govnih.govnih.gov
| Starting Material | Reagent(s) | Intermediate | Key Transformation |
| Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | 1. Swern Oxidation 2. Deoxofluorinating agent | Ethyl 1-formylcyclobutanecarboxylate | Oxidation of alcohol to aldehyde |
| Ethyl 1-formylcyclobutanecarboxylate | Deoxofluorinating agent (e.g., DAST) | Ethyl 1-(difluoromethyl)cyclobutanecarboxylate | Conversion of aldehyde to difluoromethyl group |
With the difluoromethyl group in place, the next key transformation is the introduction of the amine functionality. This is efficiently achieved via a modified Curtius rearrangement. nih.govnih.govnih.gov The ester, ethyl 1-(difluoromethyl)cyclobutanecarboxylate, is first hydrolyzed to the corresponding carboxylic acid. nih.govnih.govnih.gov This carboxylic acid is then subjected to the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate to form an isocyanate. The isocyanate is subsequently trapped with a suitable alcohol, such as tert-butanol, to form a protected amine (Boc-carbamate). Finally, deprotection under acidic conditions yields the desired this compound. nih.govnih.govnih.gov
| Intermediate | Reagent(s) | Product | Key Transformation |
| 1-(Difluoromethyl)cyclobutanecarboxylic acid | 1. Diphenylphosphoryl azide (DPPA) 2. tert-Butanol | tert-Butyl (1-(difluoromethyl)cyclobutyl)carbamate | Curtius rearrangement and carbamate (B1207046) formation |
| tert-Butyl (1-(difluoromethyl)cyclobutyl)carbamate | Acid (e.g., HCl) | This compound | Deprotection of the amine |
Scalability and Multi-Gram Synthesis Protocols
The synthetic route starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate has been successfully scaled up to produce multi-gram quantities of this compound. nih.govnih.govnih.gov This scalability is a testament to the robustness of the chemical transformations involved, particularly the fluorination and Curtius rearrangement steps. The ability to produce significant quantities of this building block is crucial for its application in drug discovery and development programs.
Development of Asymmetric Synthetic Routes to Difluoromethylated Cyclobutanamines
The development of asymmetric routes to chiral difluoromethylated cyclobutanamines is an area of active research, driven by the need for enantiomerically pure compounds in pharmaceutical applications. One promising strategy involves the diastereoselective fluoroalkylation of imines.
Diastereoselective Fluoroalkylation of Imines
A general and powerful method for the asymmetric synthesis of α-fluoroalkylated amines involves the diastereoselective addition of a fluoroalkyl nucleophile to a chiral imine. A common approach utilizes a chiral auxiliary on the imine nitrogen, such as the N-tert-butanesulfinyl group, to direct the stereochemical outcome of the nucleophilic addition.
In the context of synthesizing chiral this compound, this strategy would involve the formation of a chiral N-tert-butanesulfinyl ketimine from cyclobutanone (B123998). Subsequent diastereoselective addition of a difluoromethyl nucleophile, such as that generated from difluoromethyl phenyl sulfone, would yield the corresponding N-sulfinylated amine. The chiral auxiliary can then be readily cleaved under acidic conditions to afford the desired enantiomerically enriched this compound. While this specific application to a cyclobutyl substrate has not been explicitly detailed in the reviewed literature, it represents a logical and well-precedented extension of established methodologies for the asymmetric synthesis of α-difluoromethylated amines.
| Substrate | Chiral Auxiliary | Nucleophile Source | Key Principle |
| Cyclobutyl ketimine | N-tert-butanesulfinyl | Difluoromethyl phenyl sulfone | The chiral auxiliary on the imine nitrogen directs the facial attack of the difluoromethyl nucleophile, leading to a high degree of diastereoselectivity. |
Ring Construction and Functionalization Approaches for Cyclobutane Scaffolds
The construction of the cyclobutane ring itself, particularly with the desired functional groups, can be achieved through various synthetic strategies.
Cyclobutane Ring Contraction from Pyrrolidines
A notable method for the stereoselective synthesis of substituted cyclobutanes involves the ring contraction of readily accessible pyrrolidines. This process is often mediated by iodonitrene chemistry, proceeding through a nitrogen extrusion from a 1,1-diazene intermediate. The reaction is believed to involve a radical pathway and has been shown to be stereospecific, with the stereochemistry of the starting pyrrolidine (B122466) being transferred to the cyclobutane product. While this method has been successfully applied to a variety of polysubstituted pyrrolidines to yield complex cyclobutane structures, including spirocyclic systems, its application to pyrrolidines bearing a difluoromethyl group has not yet been specifically reported.
Utilization of Bicyclo[1.1.0]butane Precursors in Cyclobutane Synthesis
Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized cyclobutanes through strain-release reactions. The central C-C bond of BCBs possesses significant p-character, making it susceptible to reactions with a variety of reagents. Ring-opening reactions of BCBs provide a direct route to 1,3-disubstituted cyclobutanes. The functionalization of BCBs can be achieved through various means, including radical, ionic, and transition-metal-catalyzed pathways. For instance, the difunctionalization of BCBs has been accomplished by merging C-C bond cleavage with ruthenium-catalyzed remote C-H activation, yielding densely substituted cyclobutanes. While this methodology offers a powerful tool for constructing complex cyclobutane scaffolds, its specific application to the synthesis of 1-amino-1-(difluoromethyl)cyclobutane derivatives remains to be explored.
Photochemical Routes to Difluoromethylated Cyclobutanes
Photochemical methods offer a unique and often mild approach to the synthesis of complex organic molecules. A novel photochemical protocol for the selective difluoromethylation of bicyclobutanes has been developed, providing a direct and sustainable pathway to functionalized difluoromethyl cyclobutanes. This method leverages green solvent-controlled reactions and visible light, highlighting its potential for environmentally friendly synthesis. Another photochemical strategy involves the [2+2] cycloaddition of olefins, a common method for forming cyclobutane rings. While these photochemical routes are promising for the introduction of difluoromethyl groups and the construction of the cyclobutane core, a direct photochemical synthesis of this compound has not been described.
Synthesis of Related Fluoroalkylated Cyclobutane Analogs
1-(Fluoromethyl)cyclobutan-1-amine (B12282599) Synthesis
A practical, multigram-scale synthesis for 1-(fluoromethyl)cyclobutan-1-amine hydrochloride has been developed, starting from the readily available ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. researchgate.net The synthetic sequence is outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Yield |
| 1 | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | Mesyl chloride, Triethylamine | Ethyl 1-(((methylsulfonyl)oxy)methyl)cyclobutanecarboxylate | - |
| 2 | Ethyl 1-(((methylsulfonyl)oxy)methyl)cyclobutanecarboxylate | Tetramethylammonium fluoride (B91410) | Ethyl 1-(fluoromethyl)cyclobutanecarboxylate | - |
| 3 | Ethyl 1-(fluoromethyl)cyclobutanecarboxylate | Sodium hydroxide | 1-(Fluoromethyl)cyclobutanecarboxylic acid | 38% (over 3 steps) |
| 4 | 1-(Fluoromethyl)cyclobutanecarboxylic acid | Diphenylphosphoryl azide, Triethylamine, tert-Butanol | tert-Butyl (1-(fluoromethyl)cyclobutyl)carbamate | - |
| 5 | tert-Butyl (1-(fluoromethyl)cyclobutyl)carbamate | Hydrochloric acid | 1-(Fluoromethyl)cyclobutan-1-amine hydrochloride | 55% (from carboxylic acid) |
This synthetic route involves the conversion of the primary alcohol to a mesylate, followed by nucleophilic fluorination. The resulting fluorinated ester is then hydrolyzed to the corresponding carboxylic acid. A modified Curtius rearrangement, using diphenylphosphoryl azide, converts the carboxylic acid to a tert-butoxycarbonyl (Boc)-protected amine, which is subsequently deprotected under acidic conditions to yield the target amine hydrochloride. researchgate.net
A similar strategy is employed for the synthesis of the target compound, this compound. The synthesis commences with the Swern oxidation of ethyl 1-(hydroxymethyl)cyclobutanecarboxylate to the corresponding aldehyde. This aldehyde is then subjected to deoxofluorination using diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group. Subsequent hydrolysis of the ester, followed by a modified Curtius rearrangement and deprotection, affords the desired this compound. researchgate.net
Trifluoromethylated Cyclobutane Derivatives
The synthesis of trifluoromethylated cyclobutane derivatives has garnered significant attention due to their potential applications in medicinal chemistry as bioisosteres for commonly occurring groups like tert-butyl. nih.gov The introduction of a trifluoromethyl group can favorably alter the physicochemical properties of molecules, including their metabolic stability and binding affinity. bioorganica.com.ua Various synthetic strategies have been developed to access these valuable building blocks, often starting from readily available cyclobutane precursors.
One prominent approach involves the transformation of a carboxylic acid moiety into a trifluoromethyl group. enamine.net A key reagent for this conversion is sulfur tetrafluoride (SF₄), which can efficiently fluorinate carboxylic acids. nih.gov This method has been successfully applied to a wide range of (hetero)aromatic cyclobutane carboxylic acids, affording the corresponding trifluoromethyl cyclobutanes in good yields. nih.gov The reaction demonstrates compatibility with various functional groups, including nitro groups, as well as activated chlorine and bromine atoms. nih.gov
Another versatile strategy begins with functionalized methylenecyclobutanes. For instance, 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid serve as valuable starting materials for a variety of α-trifluoromethylated cyclobutane derivatives. bioorganica.com.uabioorganica.com.ua These precursors can undergo a sequence of reactions, including cleavage of the carbon-carbon double bond, to introduce other functionalities onto the cyclobutane ring. bioorganica.com.ua
A particularly relevant transformation for the synthesis of amine-containing analogues is the Curtius rearrangement. bioorganica.com.ua This reaction allows for the conversion of a carboxylic acid to an amine with the loss of one carbon atom. For example, 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid has been converted to the corresponding N-Boc-protected amine via a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA), followed by treatment with tert-butanol. bioorganica.com.ua Subsequent deprotection yields the primary amine hydrochloride salt. bioorganica.com.ua
The synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been achieved through efficient, scalable methods starting from 4-oxocyclobutane precursors. acs.org These precursors can be treated with TMSCF₃ and a fluoride source to form the corresponding CF₃ carbinols. acs.org Subsequent deoxygenation and other transformations lead to the desired trifluoromethylated cyclobutane carboxylic acid. acs.org
Furthermore, synthetic routes to access 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanamines and their corresponding carboxylic acids have been developed, allowing for a systematic investigation of the effects of the degree of fluorination on the properties of these compounds. nbuv.gov.uanuph.edu.ua These syntheses often commence from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate or its corresponding aldehyde, followed by fluorination steps and subsequent functional group manipulations like ester hydrolysis or a Curtius rearrangement to obtain the target acids or amines. nuph.edu.ua
Below are tables summarizing some of the reported synthetic transformations for preparing trifluoromethylated cyclobutane derivatives.
Table 1: Synthesis of Trifluoromethyl Cyclobutanes from Carboxylic Acids using SF₄ nih.gov
| Starting Carboxylic Acid | Product | Yield (%) |
| 4-(4-Nitrophenyl)cyclobutane-1-carboxylic acid | 1-(4-Nitrophenyl)-4-(trifluoromethyl)cyclobutane | 75 |
| 4-(4-Chlorophenyl)cyclobutane-1-carboxylic acid | 1-(4-Chlorophenyl)-4-(trifluoromethyl)cyclobutane | 82 |
| 4-(4-Bromophenyl)cyclobutane-1-carboxylic acid | 1-(4-Bromophenyl)-4-(trifluoromethyl)cyclobutane | 85 |
Table 2: Synthesis of α-Trifluoromethyl Cyclobutane Building Blocks bioorganica.com.ua
| Starting Material | Reaction Sequence | Product | Overall Yield (%) |
| 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile | 1. NaIO₄/RuCl₃ 2. SF₄/HF 3. NaOH | 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | 32 |
| 3-Methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1. DPPA, t-BuOH 2. 4 M HCl in dioxane | 3-Methylene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | 79 (over 2 steps) |
| 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1. DPPA, t-BuOH 2. 4 M HCl in dioxane | 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | Not reported |
Mechanistic Insights and Structure Reactivity Relationships in Difluoromethylated Cyclobutanamines
Electronic Effects of Fluoroalkyl Substituents on Amine Basicity
The introduction of fluoroalkyl groups, such as the difluoromethyl (CHF₂) group, to an amine can significantly alter its electronic properties, most notably its basicity. This is a critical consideration in medicinal chemistry and drug design, as the basicity of an amine group influences its ionization state at physiological pH, which in turn affects its binding to biological targets, solubility, and membrane permeability. cas.cn
Fluorine is the most electronegative element, and its presence in an alkyl group imparts a strong electron-withdrawing inductive effect (-I effect). nih.govquora.com This effect involves the polarization of sigma (σ) bonds, pulling electron density away from the rest of the molecule. In the case of a difluoromethyl group attached to a nitrogen atom, the two fluorine atoms strongly withdraw electron density from the carbon atom, which in turn withdraws electron density from the nitrogen atom. masterorganicchemistry.comchemistryguru.com.sg
This withdrawal of electron density reduces the availability of the nitrogen's lone pair of electrons to accept a proton (act as a Brønsted-Lowry base). libretexts.org The more fluorine atoms present on the alkyl group, the stronger the inductive effect and the more pronounced the decrease in basicity. For example, a trifluoromethyl (CF₃) group has a stronger electron-withdrawing effect than a difluoromethyl (CHF₂) group, which in turn is stronger than a monofluoromethyl (CH₂F) group. This trend directly correlates with a decrease in the basicity of the corresponding amines. nih.gov
The inductive effect of fluoroalkyl groups can be compared to other electron-withdrawing groups. For instance, groups like nitro (NO₂) and cyano (CN) also decrease amine basicity through inductive and resonance effects. The difluoromethyl group is considered a potent electron-withdrawing group, significantly impacting the electron density on the adjacent nitrogen atom. mdpi.com
The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKa(H)). A lower pKa(H) value indicates a weaker base. The strong inductive effect of the difluoromethyl group leads to a significant lowering of the pKa(H) of the parent amine. cas.cnalfa-chemistry.com
The following table illustrates the general effect of fluorination on the pKa(H) of amines, demonstrating the progressive decrease in basicity with an increasing number of fluorine atoms.
| Amine | pKa of Conjugate Acid (pKa(H)) |
| Methylamine | 10.6 |
| Monofluoromethylamine (CH₂FNH₂) | Lower than Methylamine |
| Difluoromethylamine (CHF₂NH₂) | Significantly lower than Methylamine |
| Trifluoromethylamine (CF₃NH₂) | Very low (highly acidic conjugate acid) |
Note: This table provides a qualitative representation of the trend. Exact pKa values can vary depending on the specific molecular structure and solvent conditions.
This reduction in basicity has important implications. In a biological context, an amine with a lower pKa(H) will be less protonated at physiological pH (~7.4). This can affect its ability to form ionic bonds with biological targets and can also influence its lipophilicity and ability to cross cell membranes. nih.gov
Reaction Mechanisms of Cyclobutane (B1203170) Derivatives
The reactivity of cyclobutane derivatives is largely dictated by the significant ring strain inherent in the four-membered ring. researchgate.net This strain can be released in various chemical transformations, making cyclobutanes versatile intermediates in organic synthesis.
Cyclobutane derivatives can undergo a variety of reactions, including ring-opening reactions, cycloadditions, and rearrangements. researchgate.netpharmaguideline.comacs.org The presence of activating groups, such as donor-acceptor substituents, can facilitate these transformations. rsc.org For example, donor-acceptor cyclobutanes can undergo ring-opening reactions when treated with nucleophiles. acs.org
The specific reactivity of 1-(difluoromethyl)cyclobutan-1-amine would be influenced by the electronic properties of the difluoromethyl and amine groups. The electron-withdrawing nature of the difluoromethyl group would affect the nucleophilicity of the amine and the reactivity of the adjacent carbon atom.
Common reaction mechanisms involving cyclobutane derivatives include:
Ring-opening reactions: Driven by the release of ring strain, these can be initiated by electrophiles, nucleophiles, or thermal and photochemical conditions. researchgate.netacs.org
Cycloaddition reactions: Cyclobutane derivatives can participate in or be formed from cycloaddition reactions, such as [2+2] cycloadditions. acs.org
Rearrangements: Skeletal rearrangements are common for cyclobutane derivatives, often leading to the formation of more stable five- or six-membered rings. researchgate.net
Investigations into Biradical Intermediates in Ring-Opening Reactions
The thermal cleavage of the cyclobutane ring, a Woodward-Hoffmann forbidden [2σ+2σ] cycloreversion, is broadly understood to proceed not through a concerted pathway but via a mechanism involving biradical intermediates. arxiv.orgnih.gov Theoretical and experimental studies on cyclobutane and its derivatives have established that the initial step in thermal ring-opening is the homolytic cleavage of one of the C-C bonds, forming a 1,4-biradical intermediate, often referred to as a tetramethylene biradical. arxiv.org This intermediate is central to understanding the reaction mechanism, products, and rates associated with the ring opening of cyclobutanes. arxiv.org
While direct experimental observation of these biradical intermediates is challenging due to their short lifetimes, their existence has been proven through radical scavenging reactions and electron paramagnetic resonance (EPR) experiments on specific cyclobutane derivatives. nih.govlookchem.com For instance, studies on [2+2] heterodimers containing a cyclobutane moiety demonstrated that the thermally triggered cycloreversion proceeds through a biradical intermediate with a sufficiently long lifetime to be detected and to allow for intramolecular rearrangements. nih.gov
The decomposition of this biradical intermediate can proceed through several pathways: re-closure to the cyclobutane, cleavage of the second C-C bond to yield two olefinic products, or intramolecular hydrogen transfer followed by fragmentation. arxiv.orglookchem.com The specific pathway and the stability of the biradical are influenced by substituents on the ring. In the case of this compound, the difluoromethyl and amine groups would be expected to influence the stability of the radical centers formed upon initial C-C bond cleavage. However, specific kinetic and mechanistic studies detailing the precise nature and fate of the biradical intermediates derived from this compound are not extensively documented in the literature. The general mechanism, presented in the table below, remains the foundational model for its predicted thermal decomposition.
| Step | Description | Intermediate |
| 1. Initiation | Homolytic cleavage of a C-C bond in the cyclobutane ring upon thermal activation. | 1,4-Biradical (Tetramethylene biradical) |
| 2. Propagation/Termination | The biradical can undergo several reactions:Ring Closure: Re-forms the cyclobutane starting material.Fragmentation: Cleavage of the opposing C-C bond to form two alkene products.Rearrangement: Intramolecular hydrogen shifts leading to isomerized products. | Alkenes, Isomers |
Mechanochemical Cycloreversion Processes in Cyclobutane Cores
The application of mechanical force provides an alternative, non-thermal pathway to induce the cleavage of chemical bonds. Cyclobutane cores are well-studied "mechanophores"—functional groups that are designed to react in response to mechanical stress. researchgate.net This process, known as mechanochemical cycloreversion, has been investigated at the single-molecule level using techniques like atomic force microscopy (AFM) and in bulk through polymer sonication. nih.govnih.govresearchgate.net
In single-molecule force spectroscopy experiments, a polymer chain containing a cyclobutane mechanophore is anchored between a substrate and an AFM cantilever and then stretched. nih.gov This applied force is channeled along the polymer backbone, concentrating on the cyclobutane ring and ultimately inducing the [2+2] cycloreversion reaction. wiley.com Studies have precisely quantified the force required for this process, demonstrating that the mechanochemical cycloreversion of an unsubstituted cyclobutane core occurs at forces above 1.7 nN. nih.govresearchgate.net The reaction is identified by a distinct increase in the contour length of the stretched polymer, corresponding to the opening of the ring into two ethylene (B1197577) units. nih.gov
The reactivity of cyclobutane mechanophores is highly dependent on their structure and substitution. nih.govacs.org Computational models and experimental data show that substituents can alter the force threshold required for activation. nih.govnsf.gov The direction of the pulling force relative to the bonds being broken is a critical factor, allowing for regiochemical and stereochemical control over the reaction products, which is not typically possible with thermal activation. researchgate.net This directional nature of mechanical force can selectively activate specific bonds, leading to predictable product distributions from diradical intermediates. researchgate.net
| Technique | Observation | Key Finding | Reference |
| Atomic Force Microscopy (AFM) | A polymer with a cyclobutane mechanophore is stretched. | Cycloreversion occurs at forces exceeding 1.7 nN. | nih.gov |
| Ultrasonication | Polymers containing cyclobutane mechanophores are subjected to ultrasonic irradiation in solution. | Cavitation bubbles generate high strain rates, activating the mechanophores and causing ring-opening. | nih.gov |
| Computational Modeling (CoGEF) | The effect of an external force on the potential energy surface of the cyclobutane ring is calculated. | Reliably predicts trends in mechanophore reactivity based on substitution patterns. | nih.gov |
Role of Fluorinated Carbocations as Reaction Intermediates
In addition to radical pathways, reactions of this compound can also proceed through ionic intermediates, particularly under acidic or solvolytic conditions. The formation of a carbocation at the C1 position, adjacent to both the electron-withdrawing difluoromethyl group and the nitrogen atom of the amine, presents a complex scenario for reactivity.
Generally, α-fluorocarbocations are highly reactive and short-lived intermediates due to the powerful electron-withdrawing nature of the fluorine atom. nih.govacs.org This inherent instability often drives rapid subsequent reactions. In the context of a cyclobutane ring, the formation of a carbocation adjacent to the ring (a cyclobutylcarbinyl-type cation) can trigger ring-expansion or ring-opening rearrangements. These rearrangements are powerfully driven by the release of the significant ring strain inherent in the four-membered ring (approx. 26 kcal/mol) and the formation of a more stable carbocation (e.g., a secondary or tertiary cyclopentyl cation). stackexchange.com
Computational studies on related α-fluoroalkyl substituted cyclobutyl systems provide significant insight. Ab initio calculations on α-(trifluoromethyl)cyclobutylmethyl cations show that the strongly electron-withdrawing fluoroalkyl group promotes substantial charge delocalization from the neighboring cyclobutyl ring. researchgate.net This delocalization can facilitate a ring-opening rearrangement to form a more stable, nonclassical primary cyclobutylmethyl cation, where the positive charge is situated further from the destabilizing influence of the fluorinated group. researchgate.net This suggests that if a carbocation were to form from this compound (for example, through protonation of the amine followed by loss of ammonia, or via diazotization), it would be highly susceptible to skeletal rearrangement rather than simple nucleophilic substitution at the original carbon center.
| Cation Type | Key Feature | Predicted Fate |
| α-Fluorocarbocation | Highly unstable and short-lived due to the electronegativity of fluorine. | Rapid rearrangement or elimination. |
| α-(Trifluoromethyl)cyclobutylmethyl Cation | Enhanced charge delocalization from the cyclobutyl ring. | Prone to ring-opening rearrangement to place the cation center away from the CF₃ group. researchgate.net |
| Cyclobutylcarbinyl Cation | Strain release drives rearrangement. | Undergoes facile ring expansion to the more stable cyclopentyl cation. stackexchange.com |
Computational and Theoretical Chemistry Studies on Fluoroalkylated Cyclobutane Systems
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Structure and Stability
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational quantum chemistry for determining the electronic structure of molecules. arxiv.orgarxiv.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic energy and structure based on the molecule's electron density. arxiv.org These calculations are fundamental to predicting the geometry and relative stability of compounds like 1-(difluoromethyl)cyclobutan-1-amine.
The process typically begins with a geometry optimization, where computational algorithms adjust the positions of the atoms to find the lowest energy arrangement on the potential energy surface. arxiv.orgresearchgate.net For a substituted cyclobutane (B1203170), this involves determining not just bond lengths and angles, but also the puckering of the four-membered ring. Unlike a planar representation, the cyclobutane ring adopts a "puckered" or "folded" conformation to alleviate the torsional strain that would result from eclipsed C-H bonds in a flat structure. libretexts.orgdalalinstitute.comnih.gov This puckering results in C-C-C bond angles of approximately 88°, a slight deviation from the 90° of a perfect square but a significant relief from torsional strain. nih.gov
For this compound, DFT calculations would define the precise bond lengths (C-C, C-N, C-F, C-H), bond angles (e.g., F-C-F), and the dihedral angle of the ring puckering. The stability of the molecule is inherently linked to this optimized geometry. Theoretical calculations can also determine thermodynamic properties such as enthalpy of formation. The stability of different isomers or conformers can be compared by calculating their total electronic energies; the structure with the lowest energy is predicted to be the most stable. nih.gov The presence of the electronegative difluoromethyl group is expected to have a significant impact on the bond lengths and electron distribution within the cyclobutane ring compared to its non-fluorinated analog.
Table 1: Representative Theoretical Parameters for Substituted Cyclobutanes Note: Specific computational data for this compound is not readily available in the cited literature. This table illustrates typical parameters obtained from DFT calculations for substituted cyclobutane systems.
| Parameter | Typical Value Range | Description |
| C-C Bond Length (ring) | 1.54 - 1.57 Å | The distance between carbon atoms within the cyclobutane ring. |
| C-N Bond Length | ~1.47 Å | The distance between the ring carbon and the amine nitrogen. |
| C-F Bond Length | ~1.35 Å | The distance between the carbon of the CHF2 group and a fluorine atom. |
| Ring Puckering Angle | 15° - 30° | The dihedral angle that defines the degree of non-planarity of the ring. |
| Energy of Formation | Varies | A calculated value indicating the thermodynamic stability of the molecule. |
Modeling of Electronic Effects and Inductive Properties of Fluoroalkyl Groups
The difluoromethyl (CHF2) group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This exertion of a negative inductive effect (-I) significantly influences the chemical and physical properties of the parent molecule. researchgate.net This effect is a permanent displacement of sigma (σ) bond electrons toward the more electronegative substituent, and its strength diminishes with distance. wikipedia.org
Computational methods are exceptionally well-suited for modeling these electronic properties. One common technique is Natural Bond Orbital (NBO) analysis, which examines the electron density distribution within the molecule to provide a picture that aligns well with classical Lewis structures, including lone pairs and bonds. wikipedia.orgwebmo.netsci-hub.se NBO calculations can quantify the partial atomic charges on each atom, providing a numerical representation of the inductive effect. For this compound, such an analysis would show a significant positive partial charge on the carbon atom of the CHF2 group and the adjacent ring carbon, with negative charges on the fluorine atoms. This polarization extends to the amine group, reducing its basicity.
The impact of the inductive effect of fluoroalkyl groups on the basicity of the amine is clearly demonstrated by experimental pKa values. As the number of fluorine atoms on the α-carbon increases, the electron density on the nitrogen atom decreases, making it a weaker base (i.e., its conjugate acid is stronger, resulting in a lower pKa). nuph.edu.ua
Table 2: Experimental pKa Values of α-Fluoroalkyl Cyclobutanamines This table demonstrates the inductive effect of fluoroalkyl groups on the basicity of the cyclobutylamine (B51885) moiety.
| Compound | Fluoroalkyl Group | pKa of Conjugate Acid |
| 1-Aminocyclobutane | -CH3 (analog) | ~10.5 |
| 1-(Fluoromethyl)cyclobutan-1-amine (B12282599) | -CH2F | 8.10 nuph.edu.ua |
| This compound | -CHF2 | 6.62 nuph.edu.ua |
| 1-(Trifluoromethyl)cyclobutan-1-amine | -CF3 | 5.00 nuph.edu.ua |
These experimental results are consistent with theoretical models that predict a strong correlation between the calculated charge on the nitrogen atom and the observed pKa. nih.gov
Theoretical Predictions of Reaction Pathways and Intermediate Species
Computational chemistry is a vital tool for elucidating reaction mechanisms, predicting the feasibility of synthetic routes, and identifying transient intermediate species that cannot be observed experimentally. nih.govmdpi.com By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.
This process involves locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate.
For a molecule like this compound, theoretical methods could be used to explore various synthetic pathways. For example, one could model the reaction of a difluoromethyl nucleophile with a cyclobutanone (B123998) derivative, followed by a reductive amination step. Computational analysis could:
Compare different reagents: Predict which reagents would have lower activation barriers and thus be more effective.
Predict stereoselectivity: Determine the energy barriers leading to different stereoisomers, predicting which one would be the major product.
Identify intermediates: Characterize the structure and stability of any short-lived intermediates along the reaction pathway. researchgate.net
Guide reaction conditions: By understanding the mechanism, conditions such as temperature and solvent can be optimized. mit.edu
While specific theoretical studies on the reaction pathways for this compound are not prominent in the literature, the established methodologies are broadly applicable and provide a powerful framework for rational synthetic design. nih.gov
Conformational Analysis of Substituted Cyclobutane Ring Systems
The non-planar, puckered nature of the cyclobutane ring gives rise to different possible conformations for its substituents. nih.gov In a puckered cyclobutane, substituents can occupy two distinct positions: axial (pointing more directly "up" or "down" relative to the approximate plane of the ring) and equatorial (pointing more "outward" from the ring). The interplay between these positions and the ring's puckering is a central topic of conformational analysis. nih.govresearchgate.net
The puckering of the cyclobutane ring is not static; the ring can invert in a process similar to the chair-flip of cyclohexane, which interconverts axial and equatorial positions. For a monosubstituted cyclobutane, the substituent generally prefers the more sterically favorable equatorial position. However, in disubstituted systems like this compound, the situation is more complex. The two substituents at the same carbon atom will have one in a pseudo-axial and one in a pseudo-equatorial position relative to the puckered ring.
Computational methods are used to calculate the relative energies of all possible stable conformers. nih.govnih.gov For this compound, this would involve rotating the C-C bond connecting the CHF2 group and the C-N bond to find energy minima. Studies on related fluoroalkylated cyclobutanes have revealed interesting conformational preferences. For instance, X-ray analysis of several 1-aryl-1-(trifluoromethyl)cyclobutanes showed that the CF3 group preferentially occupies the axial position. acs.org This preference can be influenced by a combination of steric effects and electronic interactions, such as hyperconjugation between C-F bonds and the cyclobutane ring framework. The puckering angle of the ring itself can also be influenced by the nature of the substituents. acs.orgnih.gov A thorough computational conformational analysis would map these energy differences, revealing the most populated (i.e., most stable) conformation of the molecule in the gas phase or in solution.
Future Research Directions and Challenges in Difluoromethylated Cyclobutan 1 Amine Chemistry
Development of Novel and More Efficient Synthetic Methodologies
The current reported synthesis of 1-(difluoromethyl)cyclobutan-1-amine hydrochloride provides a solid foundation for its preparation. researchgate.netbohrium.com However, the advancement of its chemistry and broader application necessitates the development of more efficient, scalable, and versatile synthetic routes.
A key area for future research is the exploration of alternative fluorination strategies. The existing method relies on a multi-step sequence starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, involving oxidation, fluorination, hydrolysis, and a modified Curtius rearrangement. researchgate.net Future work could focus on more direct methods for introducing the difluoromethyl group. For instance, the development of a continuous flow difluoromethylation protocol using fluoroform (CHF3) as the reagent could offer a more atom-efficient and scalable process. rsc.orgrsc.org
Another challenge lies in improving the efficiency of the amine introduction. The Curtius rearrangement, while effective, involves the use of potentially hazardous azide (B81097) reagents. researchgate.net Investigating alternative transformations, such as the Hofmann or Lossen rearrangements, or developing catalytic methods for the direct amination of a suitable precursor, could lead to safer and more environmentally benign syntheses.
A summary of a current synthetic approach is presented in Table 1.
| Step | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate | Swern Oxidation reagents | Ethyl 1-formylcyclobutanecarboxylate |
| 2 | Ethyl 1-formylcyclobutanecarboxylate | Fluorinating agent | Ethyl 1-(difluoromethyl)cyclobutanecarboxylate |
| 3 | Ethyl 1-(difluoromethyl)cyclobutanecarboxylate | Base (e.g., NaOH) | 1-(Difluoromethyl)cyclobutanecarboxylic acid |
| 4 | 1-(Difluoromethyl)cyclobutanecarboxylic acid | Diphenylphosphoryl azide, t-BuOH, HCl | This compound hydrochloride |
Exploration of New Reactivity Profiles and Chemical Transformations
The chemical reactivity of this compound is largely unexplored. Future research should focus on systematically investigating the reactivity of both the amine functionality and the difluoromethylated cyclobutane (B1203170) core. The amine group is expected to undergo typical reactions such as acylation, alkylation, and nucleophilic substitution, opening avenues for the synthesis of a wide range of derivatives. cas.cn
A significant challenge will be to understand the influence of the α-difluoromethyl group on the nucleophilicity and basicity of the amine. The electron-withdrawing nature of the difluoromethyl group is known to decrease the basicity of amines. cas.cn A detailed study of these electronic effects will be crucial for predicting and controlling the outcome of chemical transformations.
Furthermore, the stability of the difluorocyclobutane motif under various reaction conditions needs to be thoroughly evaluated. While fluorinated cyclobutanes are generally stable, the potential for ring-opening or rearrangement reactions under certain conditions should be investigated. researchgate.net Exploring the functionalization of the cyclobutane ring itself, potentially through C-H activation or by introducing other substituents, would significantly expand the chemical space accessible from this building block.
Advanced Stereoselective Synthesis Strategies for Cyclobutanamines
The development of methods for the stereoselective synthesis of this compound is a critical area for future research, as the biological activity of chiral molecules is often dependent on their stereochemistry. Currently, no stereoselective synthesis for this specific compound has been reported.
One promising approach would be the adaptation of existing methods for the asymmetric synthesis of α-difluoromethyl amines. For example, a reagent-controlled stereoselective difluoromethylation of a suitable ketimine precursor derived from cyclobutanone (B123998) could be explored. nih.govbeilstein-journals.orgnih.gov This strategy has been successful for the synthesis of other chiral α-difluoromethylamines with high efficiency and stereoselectivity. nih.gov
Another avenue of investigation is the diastereoselective difluoromethylation of N-tert-butylsulfinyl ketimines. cas.cn This method has been shown to be highly effective for the preparation of a variety of homochiral α-difluoromethyl tertiary carbinamines. Applying this methodology to a cyclobutyl ketimine would be a logical next step.
Future research should also consider the development of catalytic asymmetric methods, which would be highly desirable for large-scale synthesis. This could involve, for example, the nickel-catalyzed asymmetric radical difluoroalkylation of a suitable precursor. nih.gov
Key potential strategies are summarized in Table 2.
| Strategy | Precursor Type | Key Reagent/Catalyst | Potential Outcome |
| Reagent-Controlled Difluoromethylation | Cyclobutyl Ketimine | Chiral difluoromethyl phenyl sulfoximine | Enantiomerically enriched this compound |
| Substrate-Controlled Diastereoselective Difluoromethylation | N-tert-butylsulfinyl cyclobutyl ketimine | Difluoromethylating agent (e.g., PhSO2CF2H) | Diastereomerically enriched precursor to chiral this compound |
| Asymmetric Radical Difluoroalkylation | Cyclobutane-based radical precursor | Chiral Nickel Catalyst | Enantioenriched this compound |
Expansion of Applications in Diverse Fields of Chemical Synthesis and Materials Science
While the primary interest in fluorinated cyclobutanes has been in medicinal chemistry, there is significant potential for their application in other areas, such as materials science. nih.gov The unique properties imparted by the difluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound an attractive building block for the synthesis of novel bioactive molecules. nih.gov Future research in medicinal chemistry will likely focus on incorporating this moiety into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles.
In the field of materials science, the introduction of fluorinated groups can significantly alter the properties of materials. For instance, fluorinated liquid crystals are of great interest for display technologies due to their unique dielectric and optical properties. researchgate.net The rigid cyclobutane core combined with the polar difluoromethyl group could lead to novel liquid crystalline materials with desirable characteristics. beilstein-journals.orgnih.govrsc.orgresearchgate.net
Furthermore, the incorporation of this compound into polymers could lead to new materials with enhanced thermal stability, chemical resistance, and specific surface properties. researchgate.net Fluoropolymers are known for their low surface energy, leading to applications in water- and oil-repellent coatings. researchgate.net The amine functionality provides a handle for polymerization or for grafting onto existing polymer backbones.
The potential application in agrochemicals is another area worthy of exploration. The introduction of fluorinated groups is a common strategy in the design of modern pesticides and herbicides to improve their efficacy and metabolic stability. eurekalert.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
